![molecular formula C18H22FN3O3S B6762099 5-[1-(2-Cyclopropylethylsulfonyl)piperidin-3-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B6762099.png)
5-[1-(2-Cyclopropylethylsulfonyl)piperidin-3-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[1-(2-Cyclopropylethylsulfonyl)piperidin-3-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole is a complex organic compound that features a piperidine ring, a fluorophenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[1-(2-Cyclopropylethylsulfonyl)piperidin-3-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Cyclopropylethylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using cyclopropylethylsulfonyl chloride under basic conditions.
Formation of the Oxadiazole Ring: The oxadiazole ring is typically formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Coupling with the Fluorophenyl Group: The final step involves coupling the fluorophenyl group to the oxadiazole ring using appropriate coupling reagents and conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens or nitro groups under acidic conditions.
Major Products:
Oxidation: Oxidation of the piperidine ring can lead to the formation of piperidone derivatives.
Reduction: Reduction of the oxadiazole ring can result in the formation of hydrazine derivatives.
Substitution: Substitution reactions on the fluorophenyl group can yield various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies investigating its interaction with biological targets.
Medicine: It has potential as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological or inflammatory pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-[1-(2-Cyclopropylethylsulfonyl)piperidin-3-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The piperidine ring and oxadiazole moiety are known to interact with various enzymes and receptors, potentially modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Piperidine Derivatives: Compounds such as piperine and evodiamine share the piperidine ring structure and exhibit various biological activities.
Oxadiazole Derivatives: Compounds like 3,5-diphenyl-1,2,4-oxadiazole are structurally similar and have been studied for their pharmacological properties.
Uniqueness: 5-[1-(2-Cyclopropylethylsulfonyl)piperidin-3-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole is unique due to the combination of its structural features, which may confer distinct biological activities and pharmacological properties. The presence of the cyclopropylethylsulfonyl group and the fluorophenyl moiety may enhance its stability and specificity for certain biological targets.
Properties
IUPAC Name |
5-[1-(2-cyclopropylethylsulfonyl)piperidin-3-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O3S/c19-16-7-5-14(6-8-16)17-20-18(25-21-17)15-2-1-10-22(12-15)26(23,24)11-9-13-3-4-13/h5-8,13,15H,1-4,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYRWIDHQAAUTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)CCC2CC2)C3=NC(=NO3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(1-ethylpyrazol-4-yl)-N-[(2-methyl-1,3-dihydroinden-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B6762019.png)
![N-[2-(cyclopropylamino)-2-oxoethyl]-N,4-dimethylmorpholine-3-carboxamide](/img/structure/B6762026.png)
![N-[(1-carbamoylcyclopentyl)methyl]-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide](/img/structure/B6762031.png)
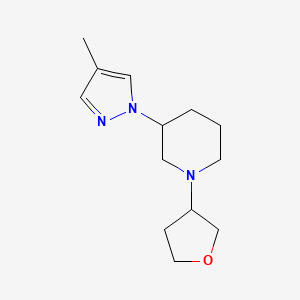
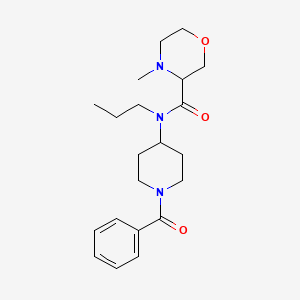
![N-[1-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-1,1-dioxothiolane-3-carboxamide](/img/structure/B6762046.png)
![N-[2-cyclohexyl-2-[(4-methylmorpholine-3-carbonyl)amino]ethyl]-4-methylmorpholine-3-carboxamide](/img/structure/B6762053.png)
![N-[2-[(3-chlorophenyl)sulfonylamino]ethyl]-4-methylmorpholine-3-carboxamide](/img/structure/B6762060.png)
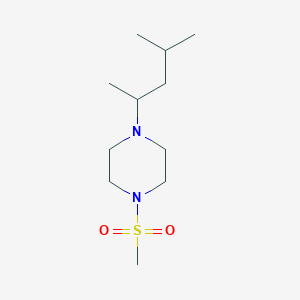
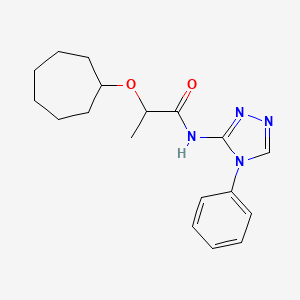
![N,N-diethyl-1-[2-(oxan-4-yl)-2-oxoethyl]-6-oxopyridine-3-sulfonamide](/img/structure/B6762074.png)
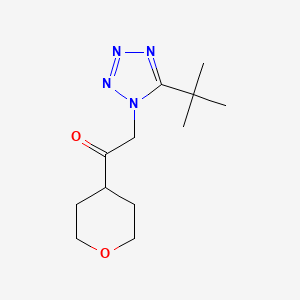
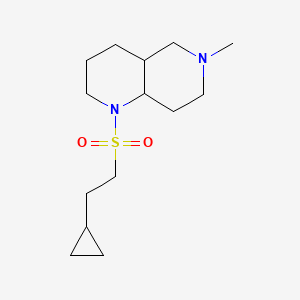
![3-[[1-(1,3-Dihydro-2-benzofuran-5-ylsulfonyl)piperidin-4-yl]methyl]pyridine](/img/structure/B6762122.png)
